molecular formula C4H12ClN2O3P B15346312 N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine

N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine

Cat. No.: B15346312
M. Wt: 202.58 g/mol
InChI Key: NQXBGROVTFATAB-UHFFFAOYSA-N
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Description

N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine is a unique organophosphorus compound that has garnered attention for its diverse applications in scientific research and industry. It’s notable for its complex structure and varied reactivity, making it a subject of study in various chemical and biological fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine typically involves multiple steps. One of the more common methods is the reaction of dimethylamine with chlorophosphoryl chloride. The reaction occurs under anhydrous conditions with careful temperature control to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, this compound is synthesized using automated reactors to maintain consistent reaction conditions and minimize human error. The processes are optimized for large-scale production, often involving catalysis and purification steps to meet the high demand for purity in industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine undergoes a variety of chemical reactions, including:

  • Oxidation: Reacts with oxidizing agents to form phosphonic acids.

  • Reduction: Can be reduced under specific conditions to yield aminophosphines.

  • Substitution: Reacts with nucleophiles to substitute the chloro group.

Common Reagents and Conditions

Typical reagents include strong bases like sodium hydride for deprotonation, and nucleophiles like alcohols or thiols for substitution reactions. Reaction conditions often involve low temperatures and inert atmospheres to prevent undesired side reactions.

Major Products

The primary products of its reactions can range from simple phosphoryl amides to more complex phosphonic derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine has a broad spectrum of applications:

  • Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

  • Biology: Functions as a key intermediate in the study of enzyme inhibitors.

  • Medicine: Explored for its potential in developing novel pharmaceuticals.

  • Industry: Utilized in the manufacture of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine exerts its effects is largely based on its ability to interact with phosphorus-containing active sites in biological molecules. This interaction often involves the formation of a covalent bond with nucleophilic centers, disrupting normal biological functions.

Comparison with Similar Compounds

Uniqueness

Compared to other organophosphorus compounds, N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine stands out due to its chloro(dimethylaminooxy)phosphoryl group, which imparts unique reactivity patterns.

Similar Compounds

  • N-(dimethylphosphoryloxy)-N-methylmethanamine: Lacks the chloro substituent, making it less reactive.

  • O-(dimethylaminooxy)phosphoryl-N-methylmethanamine: Similar structure but different reactivity due to the absence of the chloro group.

That wraps up our deep dive into this compound. Feel free to ask for more specific details or further questions!

Properties

Molecular Formula

C4H12ClN2O3P

Molecular Weight

202.58 g/mol

IUPAC Name

N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine

InChI

InChI=1S/C4H12ClN2O3P/c1-6(2)9-11(5,8)10-7(3)4/h1-4H3

InChI Key

NQXBGROVTFATAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)OP(=O)(ON(C)C)Cl

Origin of Product

United States

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